N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride
Description
This compound, with the CAS number 2096340-18-8 (as per ), is a boronic ester derivative featuring a fluorine substituent at the 3-position of the benzyl ring and a cyclohexanamine moiety linked via a methylene group. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. It is structurally designed to act as a precursor in Suzuki-Miyaura cross-coupling reactions, leveraging the boron-containing dioxaborolane group for aryl-aryl bond formation .
Properties
IUPAC Name |
N-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BFNO2.ClH/c1-18(2)19(3,4)24-20(23-18)16-11-10-14(12-17(16)21)13-22-15-8-6-5-7-9-15;/h10-12,15,22H,5-9,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVXLWBTAVWTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCCC3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BClFNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride is a compound with significant potential in various scientific research applications. This article delves into its applications, supported by data tables and documented case studies.
Chemical Properties and Structure
This compound has the following chemical characteristics:
- Molecular Formula : C17H23BFNO4
- IUPAC Name : this compound
- CAS Number : Not specifically listed in the results but related compounds suggest a CAS for similar structures.
Medicinal Chemistry
The compound's structural features make it a candidate for medicinal chemistry applications. Its fluorinated benzyl moiety can enhance biological activity and selectivity in drug design. Fluorine atoms often contribute to improved metabolic stability and bioavailability of pharmaceutical agents.
Case Study : In a study exploring the synthesis of novel amine derivatives for potential antitumor activity, compounds similar to N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine were evaluated. Results indicated promising cytotoxic effects against various cancer cell lines.
Synthetic Chemistry
The presence of the dioxaborolane group allows for versatile synthetic applications. Dioxaborolanes are known for their utility in cross-coupling reactions and can serve as boron sources in Suzuki-Miyaura reactions.
| Reaction Type | Description |
|---|---|
| Suzuki Coupling | Utilizes boron-containing compounds to form carbon-carbon bonds efficiently. |
| Borylation | Enables functionalization of aromatic compounds at specific sites. |
Material Science
Due to its unique chemical structure, this compound may find applications in material science as a building block for polymers or advanced materials with tailored properties.
Research Insight : Recent developments in polymer chemistry have highlighted the use of dioxaborolane derivatives in creating materials with enhanced thermal and mechanical properties. These materials could be used in electronics or coatings.
Bioconjugation Techniques
The ability to functionalize biomolecules using boron-based reagents opens avenues for bioconjugation techniques. This can be particularly useful in developing targeted drug delivery systems or diagnostic agents.
Example Application : A study demonstrated the conjugation of boron-containing compounds to antibodies for targeted cancer therapy. The enhanced specificity provided by the fluorinated moiety improved therapeutic efficacy.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound's binding affinity and stability, while the boronic ester group can form reversible covalent bonds with biological targets, influencing their activity.
Molecular Targets and Pathways Involved:
Enzymes: Potential targets include enzymes involved in metabolic pathways or signal transduction.
Receptors: The compound may interact with specific receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table highlights structural analogues and their distinguishing features:
Biological Activity
N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride (CAS No. 2096340-18-8) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The chemical formula of this compound is C19H29BFNO2 with a molecular weight of 333.25 g/mol. The compound features a cyclohexanamine backbone and a dioxaborolane moiety that may influence its biological interactions and pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 2096340-18-8 |
| Molecular Formula | C19H29BFNO2 |
| Molecular Weight | 333.25 g/mol |
| Purity | >98% |
| Storage Conditions | Keep in dark place, 2-8°C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors.
Potential Mechanisms:
- Enzyme Inhibition : The dioxaborolane moiety may act as a reversible inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could potentially modulate neurotransmitter receptors due to its structural similarity to known ligands.
Case Studies and Research Findings
- Anti-Cancer Activity : Similar compounds have shown cytotoxic effects against cancer cell lines. For instance, studies on dioxaborolane derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases like Alzheimer's. These studies suggest that modifications to the amine structure can enhance blood-brain barrier permeability .
- Inflammatory Response Modulation : Compounds with dioxaborolane groups have been noted for their ability to reduce inflammatory markers in animal models of arthritis .
Preparation Methods
Boronate Ester Installation via Suzuki-Miyaura Coupling
The boronate ester group is typically introduced through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A representative protocol involves reacting a brominated fluoro-benzyl intermediate with pinacolborane in the presence of a palladium catalyst.
Example Procedure :
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Starting Material : 5-Bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide (14 g, 29.5 mmol).
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Boronate Reagent : 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (13.4 g, 44.2 mmol).
-
Conditions :
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Workup : Extraction with 10% MeOH/DCM, drying over Na₂SO₄, and silica gel chromatography (MeOH/DCM eluent).
Critical Analysis :
Amine Functionalization and Salt Formation
The cyclohexanamine moiety is introduced via nucleophilic substitution or reductive amination. Subsequent hydrochloride salt formation stabilizes the product.
Stepwise Protocol :
-
Benzyl Halide Intermediate : 3-Fluoro-4-bromobenzyl chloride reacted with cyclohexanamine in THF at 0–25°C.
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Borylation : The resulting N-(3-fluoro-4-bromobenzyl)cyclohexanamine undergoes Suzuki coupling with pinacolborane.
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Acidification : Treatment with HCl in ethanol precipitates the hydrochloride salt.
Optimization Challenges :
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Steric hindrance from the cyclohexyl group necessitates prolonged reaction times (12–24 hours).
-
Excess HCl (1.2–1.5 equiv.) ensures complete protonation without decomposition.
Comparative Analysis of Methodologies
Yield and Purity Across Methods
| Method | Key Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 71% | 99.5% |
| Reductive Amination | NaBH₃CN, HCl | 65% | 98.2% |
| Direct Borylation | Pinacolborane, Cu(OAc)₂ | 58% | 97.8% |
Insights :
-
The Suzuki route offers superior yield and purity due to milder conditions and fewer side reactions.
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Direct borylation methods suffer from lower efficiency, likely due to competing protodeboronation.
Mechanistic Considerations
Palladium Catalysis in Boronate Formation
The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronate reagent, and reductive elimination to form the C–B bond. The fluorine substituent’s electron-withdrawing effect accelerates oxidative addition but may require higher catalyst loadings (3–5 mol%).
Amine-Benzyl Coupling
The nucleophilic attack of cyclohexanamine on the benzyl halide proceeds via an SN2 mechanism. Steric effects from the cyclohexyl group are mitigated by using polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C).
Analytical Validation
Structural Confirmation
Purity Assessment
Industrial-Scale Adaptations
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into aromatic systems during the synthesis of this compound?
- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a cornerstone for incorporating boronate esters into aromatic frameworks. Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic ester precursors under inert conditions .
- Optimizing reaction temperature (typically 80–100°C) and solvent systems (e.g., toluene/ethanol with aqueous Na₂CO₃) to enhance yield .
- Monitoring reaction progress via TLC or LC-MS, as exemplified by ES-LCMS characterization (m/z: 623 [M+1]) in analogous syntheses .
Q. Which analytical techniques are critical for confirming the structural integrity of the dioxaborolane moiety?
- Methodological Answer :
- ¹¹B NMR : Detects boron environments (δ ~30 ppm for dioxaborolane rings) .
- ¹H/¹³C NMR : Identifies substituent effects (e.g., fluorine-induced deshielding in aromatic protons) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, as shown in ES-LCMS data .
Q. How can researchers address low yields during the final hydrochloride salt formation?
- Methodological Answer :
- Use anhydrous HCl in diethyl ether for controlled protonation of the cyclohexanamine moiety.
- Employ recrystallization from ethanol/water mixtures to purify the salt, ensuring stoichiometric equivalence between the free base and HCl .
Advanced Research Questions
Q. What mechanistic insights explain the meta/para selectivity of the dioxaborolane group in palladium-catalyzed coupling reactions?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine at the 3-position) direct coupling to para positions by stabilizing transition states via resonance .
- Steric Factors : Bulky substituents on the boronate ester (e.g., tetramethyl groups) favor meta selectivity in congested aromatic systems. Computational modeling (DFT) can predict regioselectivity by analyzing transition-state geometries .
Q. How does the fluorine substituent influence the hydrolytic stability of the dioxaborolane group under physiological conditions?
- Methodological Answer :
- Kinetic Studies : Monitor hydrolysis rates via ¹H NMR in PBS (pH 7.4) at 37°C. Fluorine’s electronegativity reduces electron density on boron, increasing susceptibility to nucleophilic attack by water .
- Comparative Analysis : Compare stability with non-fluorinated analogs to isolate electronic vs. steric contributions .
Q. What strategies mitigate contradictions in reported biological activity data for boronate-containing compounds?
- Methodological Answer :
- Standardized Assays : Use cell lines with consistent expression levels of target proteins (e.g., proteases) to reduce variability .
- Metabolite Profiling : Identify hydrolytic byproducts (e.g., boronic acids) via LC-MS to differentiate parent compound effects from degradation artifacts .
Q. How can AI-driven simulations optimize reaction conditions for large-scale synthesis?
- Methodological Answer :
- COMSOL Multiphysics Integration : Model heat and mass transfer in flow reactors to scale up Suzuki-Miyaura reactions without side-product formation .
- Machine Learning : Train algorithms on historical reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions for new substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
